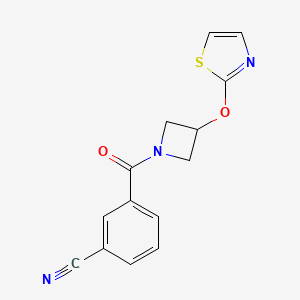

3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Azetidines, such as the one in the given compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

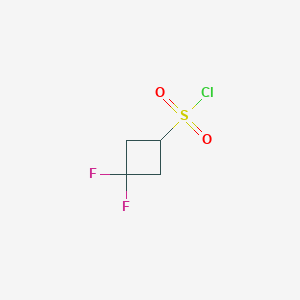

The molecular structure of 3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile consists of a thiazole ring connected to an azetidine ring through an oxygen atom. The azetidine ring is further connected to a benzonitrile group through a carbonyl group.Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them a rapidly developing compound of interest in medicinal chemistry. These compounds have shown a variety of pharmacological properties, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The structural versatility of benzothiazole allows for the development of novel therapeutics with enhanced activities and reduced toxicity, emphasizing its importance in drug discovery and development (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives have been explored, with findings indicating significant anti-inflammatory and antioxidant properties. These derivatives have shown promise in in vitro and in vivo studies, highlighting the therapeutic potential of benzothiazole scaffolds in developing alternative treatments for conditions involving oxidative stress and inflammation (Raut et al., 2020).

Optoelectronic Materials

Research on benzothiazole derivatives has also extended into the field of optoelectronics, where these compounds are investigated for their potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable strategy for creating novel optoelectronic materials. These materials are explored for their electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring the versatility of benzothiazole derivatives beyond pharmaceutical uses (Lipunova et al., 2018).

Propiedades

IUPAC Name |

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c15-7-10-2-1-3-11(6-10)13(18)17-8-12(9-17)19-14-16-4-5-20-14/h1-6,12H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFYHTJSCGZZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)

![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)

![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2761483.png)